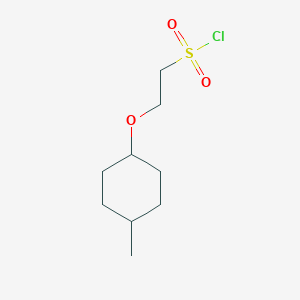
2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H17ClO3S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
XYLJLIFUFYGPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar compounds to 2-((4-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride . Compared to these compounds, this compound offers unique reactivity due to the presence of the 4-methylcyclohexyl group, which can influence the steric and electronic properties of the molecule .
List of Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Ethanesulfonyl chloride
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


